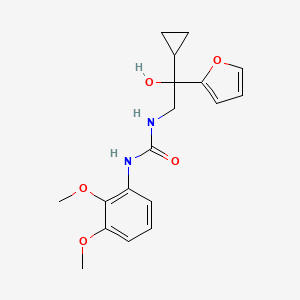

1-(4-Methoxyphenyl)-1,2-diphenylethanol

Descripción general

Descripción

1-(4-Methoxyphenyl)-1,2-diphenylethanol, also known as tamoxifen, is a nonsteroidal anti-estrogen drug that is widely used in the treatment of breast cancer. It was first synthesized in the 1960s by pharmaceutical company ICI (Imperial Chemical Industries) and was approved for use by the FDA in 1977. Tamoxifen has since become one of the most commonly prescribed drugs for breast cancer treatment and prevention.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Chemical Synthesis : The compound has been involved in studies related to the α-chlorination of aryl ketones. An example is the transformation of 2-(4-methoxyphenyl)-4-chromanone into 3,3-dichloro-2-(4-methoxyphenyl)-4-chromanone using manganese(III) acetate in the presence of LiCl (Tsuruta et al., 1985).

Nonlinear Optical Properties : Research has explored its related compounds for nonlinear optical properties, valuable in optical devices. For example, 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene was studied for its high nonlinear optical properties, which has implications for optical applications (Mostaghni et al., 2022).

Applications in Biotechnology

Biocatalytic Production : The compound has been synthesized using Lactobacillus senmaizuke as a biocatalyst. This biocatalytic process is crucial for the production of various drug intermediates and was optimized for conditions such as pH, incubation period, and temperature (Kavi et al., 2021).

Polymerization Initiator : It has been applied as a precatalyst activator for ring-opening polymerization of cyclic esters, which is a significant process in polymer chemistry (Komarov et al., 2019).

Photophysical Studies

- Twisted Intramolecular Charge Transfer Fluorescence : Studies on derivatives of 1,2-diarylethene, including compounds similar to 1-(4-Methoxyphenyl)-1,2-diphenylethanol, have revealed interesting properties like twisted intramolecular charge transfer fluorescence, which has implications for the development of new optical materials (Singh & Kanvah, 2001).

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c1-23-20-14-12-19(13-15-20)21(22,18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-15,22H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAAXEIAGZARHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

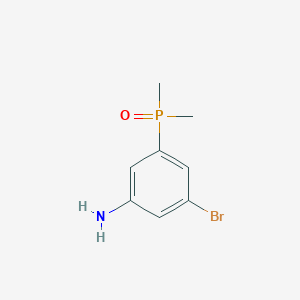

![4-methyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2807954.png)

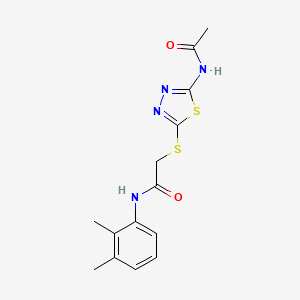

![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2807964.png)

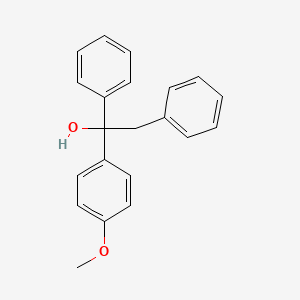

![5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2807969.png)

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2807971.png)